![molecular formula C12H4Cl2F2N2OS2 B2582240 2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 862807-19-0](/img/structure/B2582240.png)

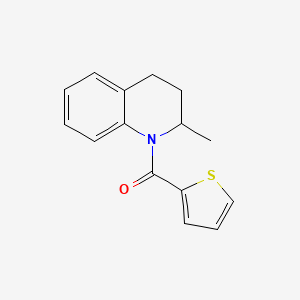

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

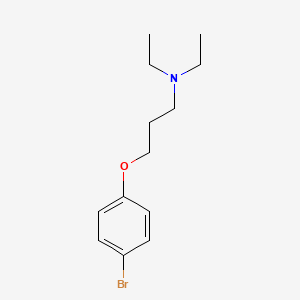

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family and is known for its unique chemical properties that make it suitable for various research applications.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene carboxamide derivatives have been extensively researched. A study by Talupur et al. (2021) outlines the synthesis of a series of thiophene carboxamide derivatives, their characterization through various spectroscopic techniques, and their evaluation for antimicrobial activities. The study also includes molecular docking studies to predict the binding efficiency of these compounds with microbial proteins.

Heterocyclic Synthesis

Heterocyclic synthesis leveraging thiophene carboxamides as key intermediates has been demonstrated. Mohareb et al. (2004) in their work on thiophenylhydrazonoacetates in heterocyclic synthesis showcased the synthesis of various heterocyclic compounds using thiophene carboxamide precursors, indicating the compound's versatility in synthesizing complex molecules with potential biological activities.

Material Science Applications

In material science, lanthanide-based metal-organic frameworks (MOFs) have been functionalized using thiophene carboxamide derivatives. Wang et al. (2016) discussed the functionalization of microporous lanthanide-based MOFs with methyl-substituted thieno[2,3-b]thiophene groups, highlighting their sensing activities and magnetic properties. This work illustrates the potential of thiophene carboxamide derivatives in enhancing the functionality of MOFs for specific applications such as gas adsorption and sensing.

Anticancer Activity

The anticancer activity of thiophene derivatives has also been explored. Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, evaluating their anticancer activity. Their findings suggest that certain thiophene-2-carboxamide derivatives exhibit promising inhibitory activity against various cancer cell lines, pointing towards the potential therapeutic applications of these compounds.

Antimicrobial Agents

Synthesis and biological evaluation of thiophene derivatives as possible antimicrobial agents have been documented. Jadhav et al. (2017) reported on the synthesis and antimicrobial evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives derived from thiophene carboxamides, showing moderate to good activity against both Gram-positive and Gram-negative bacterial strains.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to possess diverse biological activities .

Mode of Action

Without specific studies on “2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide”, it’s difficult to determine its exact mode of action. The presence of electron-withdrawing fluorine atoms on the benzothiazole ring could potentially influence its interactions with biological targets .

Propriétés

IUPAC Name |

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F2N2OS2/c13-8-3-5(10(14)21-8)11(19)18-12-17-9-6(16)1-4(15)2-7(9)20-12/h1-3H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICGKKYJVZXIOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2582158.png)

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2582162.png)

![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)

![1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2582168.png)

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)

![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)